2-((((9H-芴-9-基)甲氧羰基)氨基)-4-氧代-4-(噻吩-2-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

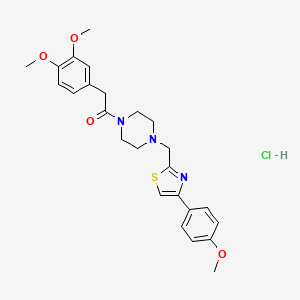

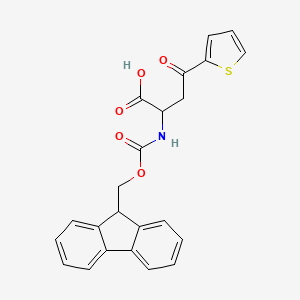

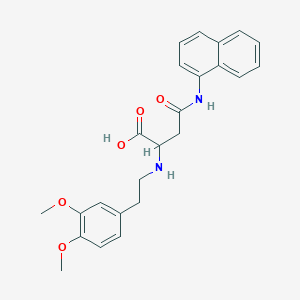

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of this compound could involve the reaction of various carbonyl compounds (aldehydes or ketones) in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino acid backbone, and a thiophene ring. The Fmoc group is a protective group used in peptide synthesis. The thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis

The aromatic ring (9H-fluoren-9-yl) can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions, depending on the reagents and conditions applied .科学研究应用

酶活化表面活性剂

与该化合物具有结构相似性的N-芴-9-甲氧羰基保护的氨基酸已被用作碳纳米管的表面活性剂。这些表面活性剂随后被转化为酶活化的CNT表面活性剂,在恒定且生理条件下产生均一的纳米管水分散体,说明了该化合物在纳米技术和材料科学中的作用 (Cousins et al., 2009)。

肽合成

该化合物的结构对于合成源自酰胺连接的神经氨酸类似物的寡聚体至关重要。已经制备了源自α-O-甲氧基-和2,3-脱水神经氨酸的N-芴-9-甲氧羰基保护的糖氨基酸,将这些单体单元结合到固相合成中,从而有效地合成寡聚体 (Gregar & Gervay-Hague, 2004)。

液晶性

该化合物有助于液晶性的研究,其中比较了2-芴基4-烷基(十五烷基、正丁基或仲丁基)-苯甲酸酯的液晶性值,表明其在液晶技术发展中的重要性 (Yamamoto et al., 2005)。

材料科学与纳米技术

已经探索了该化合物Fmoc变体的自组装能力,揭示了由这些化合物形成的自组装结构中受控的形态变化。这种适应性对于设计具有材料科学和纳米技术应用的新型自组装结构至关重要 (Kshtriya, Koshti, & Gour, 2021)。

抗炎应用

虽然不直接适用于初始化合物,但对N-(芴-9-甲氧羰基)氨基酸的相关研究表明了广泛的抗炎活性。这些发现表明类似化合物具有潜在的生物医学应用,重点关注它们在炎症性疾病中的作用机制和治疗潜力 (Burch et al., 1991)。

未来方向

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c25-20(21-10-5-11-30-21)12-19(22(26)27)24-23(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJLZJWPCZPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)

![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2569271.png)

![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)

![8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2569282.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)